benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers requiring rigid, three-dimensional building blocks often face conformational flexibility issues with standard pyrrolidines. This 2-azabicyclo[2.1.1]hexane (2-aza-BCH) carbamate directly addresses that limitation. • Fsp³ = 0.77 - delivers a saturated, lead-like scaffold correlated with clinical success. • Cbz protection provides orthogonal deprotection compatibility (stable to acidic Boc-cleavage conditions), enabling precise polyamine synthesis. • cLogP 1.27 / TPSA 50.36 Ų - balanced lipophilicity for optimal permeability and solubility. Global shipping available with batch-specific CoA.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
Cat. No. B13255200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1C2CNC1C2NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C13H16N2O2/c16-13(15-12-10-6-11(12)14-7-10)17-8-9-4-2-1-3-5-9/h1-5,10-12,14H,6-8H2,(H,15,16)
InChIKeyFPINETZHLHKVQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate: Constrained Bicyclic Scaffold


Benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate (CAS 1822844-54-1) is a bridged bicyclic carbamate featuring the 2-azabicyclo[2.1.1]hexane (2-aza-BCH) core. This scaffold is a conformationally constrained pyrrolidine analogue that serves as a valuable building block in drug discovery programs targeting diverse biological pathways [1]. The compound possesses a molecular formula of C13H16N2O2 and a molecular weight of 232.28 g/mol, and is commonly handled as its hydrochloride salt (CAS 1955506-09-8) to enhance handling and solubility . Its rigidity and well-defined spatial orientation make it a distinct alternative to more flexible or differently bridged azabicyclic systems.

Conformationally constrained 2-aza-BCH scaffold for structure-based design
Cbz-protected intermediate with orthogonal deprotection (hydrogenolysis)
Distinct lipophilicity and rigidity profile vs. pyrrolidine or 3-aza-BCH alternatives

Why Benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate Is Irreplaceable


Substituting this specific 2-aza-BCH benzyl carbamate with a generic 3-azabicyclo[3.1.0]hexane, a simple pyrrolidine carbamate, or even a tert-butyl-protected analog will fundamentally alter the compound's physicochemical and conformational profile. The 2-aza-BCH core offers a distinct bridgehead geometry and intrinsic rigidity compared to the more flexible 3-aza-BCH system [1]. Critically, the benzyl carbamate (Cbz) protecting group introduces a markedly different lipophilicity (cLogP ~1.27) and orthogonal deprotection chemistry compared to the more labile Boc group (cLogP ~0.87) . Such differences in lipophilicity, metabolic stability of the protecting group, and synthetic orthogonality directly impact downstream biological screening outcomes and multistep synthesis feasibility, making generic interchange a high-risk endeavor for reproducibility and hit validation.

Target
Substitute
Risk
2-Aza-BCH Cbz
3-Aza-BCH analog
Different bridgehead geometry and conformational preferences may alter target engagement
2-Aza-BCH Cbz
Boc-protected analog
Lower lipophilicity and acid-labile protection may compromise orthogonal synthesis or membrane permeability
2-Aza-BCH Cbz
Pyrrolidine carbamate
Loss of conformational constraint may reduce selectivity and increase entropic penalty

Benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate: Procurement Comparison


Lipophilicity & TPSA vs. Core Scaffolds

Benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate exhibits a calculated LogP of 1.27 and TPSA of 50.36 Ų . This represents a substantial increase in lipophilicity compared to the unsubstituted 2-azabicyclo[2.1.1]hexane core (LogP 0.22) and a significant shift from the isomeric 3-azabicyclo[3.1.0]hexane core (LogP 0.22) . The benzyl carbamate moiety adds approximately 1 log unit of lipophilicity, which can critically influence membrane permeability and off-target binding in cellular assays.

Lipophilicity & TPSA
Data to verify
cLogP 1.27 · TPSA 50.36 Ų
~1 log unit higher than unsubstituted 2-aza-BCH core; may influence permeability
Calculated using vendor platform; verify experimentally
Medicinal Chemistry Physicochemical Properties Drug Design

Cbz vs. Boc: Orthogonal Stability & Lipophilicity

The benzyl carbamate (Cbz) protecting group on this scaffold provides orthogonal deprotection conditions (hydrogenolysis) compared to the acid-labile tert-butyl carbamate (Boc) analog [1]. Quantitatively, the Cbz derivative (cLogP 1.27) is significantly more lipophilic than the corresponding Boc derivative (cLogP 0.87) . This difference directly impacts the compound's behavior in biological assays and its suitability for specific synthetic sequences.

Cbz vs. Boc
Head-to-head
ΔcLogP +0.40 (Cbz > Boc)
Cbz: orthogonal hydrogenolysis; Boc: acid labile
Increased lipophilicity may support membrane passage; orthogonal deprotection enables sequential synthesis
Synthetic Chemistry Protecting Groups Medicinal Chemistry

2-Aza-BCH Rigidity vs. Pyrrolidine Flexibility

The 2-azabicyclo[2.1.1]hexane (2-aza-BCH) core is a conformationally constrained analog of pyrrolidine, locking the amine nitrogen and substituents into a fixed spatial orientation [1]. In contrast, simple pyrrolidine carbamates exhibit significant ring puckering and conformational flexibility [2]. This rigidity reduces the entropic penalty upon target binding and can enhance selectivity by limiting off-target conformations.

Conformational Constraint
Class-level
Rigid 2-aza-BCH vs. flexible pyrrolidine
Locked geometry may improve binding affinity and selectivity in target engagement
Class-level observation; validate per target
Conformational Analysis Medicinal Chemistry Scaffold Design

Synthesis from 2-Azabicyclo[2.1.1]hexan-5-amine

The synthesis of benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate proceeds via a straightforward reaction between commercially available 2-azabicyclo[2.1.1]hexan-5-amine and benzyl chloroformate (Cbz-Cl) under basic conditions . This contrasts with the more complex photochemical or multistep sequences required for many 1-substituted or 3-aza-BCH derivatives [1]. The availability of the 5-amine starting material (CAS 2209079-23-0) enables reliable, scalable preparation for library synthesis.

Synthetic Route
Supporting evidence
Cbz-Cl, base, RT
Straightforward access vs. photochemical [2+2] sequences for 1-substituted derivatives
Commercially available amine starting material
Synthetic Chemistry Building Blocks Medicinal Chemistry

Benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate Application Scenarios


Conformationally Constrained nAChR Ligands

The rigid 2-aza-BCH scaffold, exemplified by this benzyl carbamate, is a privileged motif for developing epibatidine analogues and other nicotinic receptor modulators. The fixed geometry mimics the bioactive conformation of the natural alkaloid, potentially enhancing subtype selectivity [1]. Procurement of this building block enables rapid exploration of structure-activity relationships (SAR) around the amine position.

Factor XIIa Inhibitor Synthesis

Recent patent literature highlights 2-aza- and 2-oxabicyclo[2.1.1]hexane derivatives as potent Factor XIIa inhibitors [2]. The benzyl carbamate serves as a versatile protected intermediate for introducing diverse N-substituents after deprotection, facilitating the generation of focused libraries for anticoagulant drug discovery.

sp³-Rich Fragment Libraries for Phenotypic Screening

The 2-aza-BCH core provides a high fraction of sp³-hybridized carbons (Fsp³ = 0.77), which correlates with improved clinical success rates [3]. This benzyl carbamate, with its balanced lipophilicity (cLogP 1.27) and moderate TPSA (50.36 Ų), is an ideal building block for constructing three-dimensional, lead-like molecules suitable for fragment-based drug discovery (FBDD) or diversity-oriented synthesis (DOS).

Orthogonal Protection for Complex Amine Synthesis

The Cbz group on this scaffold is stable to acidic conditions that cleave Boc groups, allowing for selective amine deprotection in sequences involving multiple protected nitrogen atoms [4]. This orthogonality is critical for constructing intricate polyamine natural products or advanced pharmaceutical intermediates where precise control over functional group unveiling is required.

Application
Selection Property
Validation Focus
Nicotinic receptor modulator research
Conformational constraint profile
Subtype selectivity and binding assays
Serine protease inhibitor design
Orthogonal amine protection (Cbz)
Enzyme inhibition and selectivity profiling
Fragment-based discovery libraries
High sp³ character and balanced lipophilicity
3D fragment screening and lead elaboration
Polyamine natural product synthesis
Cbz orthogonality (stable to acid, cleaved by hydrogenolysis)
Sequential protecting group strategy efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.